
N-(pyridin-4-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-yl)cyclohexanecarboxamide is a monocarboxylic acid amide that features a pyridine nucleus substituted at the nitrogen of the aminocarbony group. This compound is known for its inhibitory activity against Rho-associated protein kinase (ROCK) enzymes . It has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-4-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(pyridin-4-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Industry: It may be utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
N-(pyridin-4-yl)cyclohexanecarboxamide exerts its effects primarily through the inhibition of Rho-associated protein kinase (ROCK) enzymes . By binding to the catalytic site of ROCK-I and ROCK-II, it prevents the phosphorylation of downstream targets involved in actin cytoskeleton organization. This inhibition leads to reduced cell contraction, motility, and proliferation, which are critical in various physiological and pathological processes .
Comparación Con Compuestos Similares
Similar Compounds
Y-27632: A well-known ROCK inhibitor with a similar structure and mechanism of action.
Fasudil: Another ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
H-1152: A potent and selective ROCK inhibitor with applications in cardiovascular research.
Uniqueness
N-(pyridin-4-yl)cyclohexanecarboxamide stands out due to its specific structural features and its potential for selective inhibition of ROCK enzymes. Its unique combination of a cyclohexane ring and a pyridine nucleus provides distinct pharmacokinetic and pharmacodynamic properties compared to other ROCK inhibitors .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-pyridin-4-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h6-10H,1-5H2,(H,13,14,15) |
Clave InChI |
ZRCHIRBBTSZVMC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
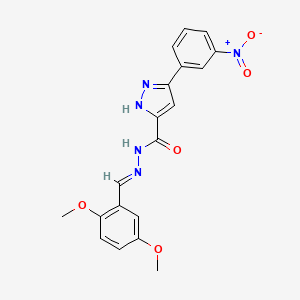
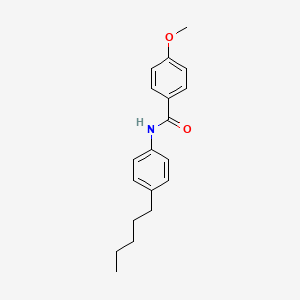
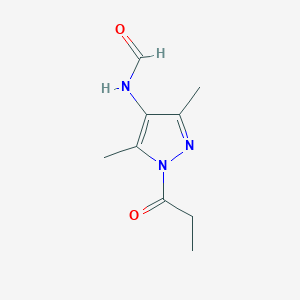
![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)
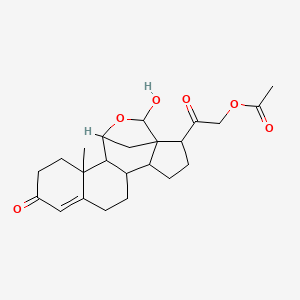
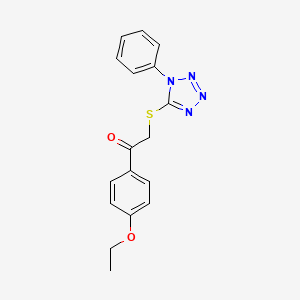
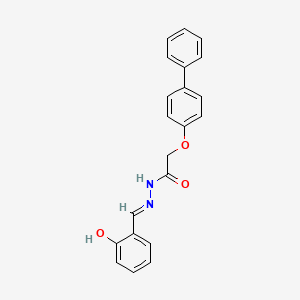

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

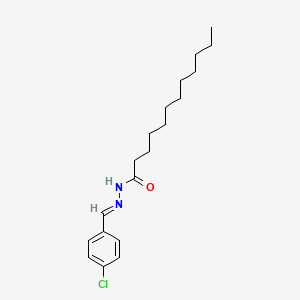
![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
